1,1,1-Trichloroacetone
CAS No.: 918-00-3
Cat. No.: VC21252074
Molecular Formula: C3H3Cl3O
Molecular Weight: 161.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918-00-3 |
---|---|
Molecular Formula | C3H3Cl3O |
Molecular Weight | 161.41 g/mol |
IUPAC Name | 1,1,1-trichloropropan-2-one |
Standard InChI | InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 |
Standard InChI Key | SMZHKGXSEAGRTI-UHFFFAOYSA-N |
SMILES | CC(=O)C(Cl)(Cl)Cl |
Canonical SMILES | CC(=O)C(Cl)(Cl)Cl |
Boiling Point | 149.0 °C 149 °C |
Introduction
Physical and Chemical Properties
1,1,1-Trichloroacetone exhibits well-defined physical and chemical characteristics that determine its handling requirements and application suitability. The compound presents as a clear, colorless liquid under standard conditions, with a molecular weight of 161.41 g/mol .
Basic Physical Properties
The following table summarizes the key physical properties of 1,1,1-Trichloroacetone:
This combination of properties—particularly its relatively high boiling point, moderate flash point, and specific gravity greater than water—determines its behavior in laboratory and industrial applications. The compound's solubility characteristics and stability are important considerations for its use in synthetic reactions and formulations.
Chemical Reactivity
The trichloromethyl group attached to the carbonyl carbon gives 1,1,1-Trichloroacetone distinct reactivity patterns compared to acetone. The electron-withdrawing effect of the three chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the compound can participate in halogen exchange reactions and serve as a chlorinating agent in certain reaction conditions.
Synthesis Methods
Multiple synthetic routes exist for the preparation of 1,1,1-Trichloroacetone, with varying efficiency and practical considerations for industrial-scale production.
Chlorination of Chloroacetone
One of the primary methods for synthesizing 1,1,1-Trichloroacetone involves the chlorination of chloroacetone. During this process, 1,1,3-trichloroacetone is formed as a by-product, necessitating separation and purification steps . This method requires careful control of reaction conditions to maximize yield and minimize unwanted side products.
Trichloromethyl Group Transfer
An alternative synthetic approach involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride . This method offers different selectivity profiles and may be preferred in certain manufacturing contexts depending on reagent availability and cost considerations.
Monochloroacetone Process
A detailed synthetic procedure described in patent literature involves reacting monochloroacetone with potassium hydroxide in water while introducing chlorine gas :
-
In a 5-liter reaction vessel equipped with mechanical agitation and external tail gas absorption, 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water are combined.
-
The temperature is maintained between 15-20°C while chlorine gas is introduced under stirring for approximately 6.6 hours (approximately 400 grams of chlorine).
-
The solution system becomes clear, and after standing for 1 hour, liquid separation occurs.
-
The resulting lower yellow-green organic phase liquid is dried with 200 grams of anhydrous sodium sulfate.
-
This process yields 301 grams of 1,1,1-trichloroacetone with gas phase purity of 85% and moisture content less than 0.1% .
This synthetic method demonstrates the industrial-scale approach to producing the compound with acceptable purity for commercial applications.
Applications and Uses
1,1,1-Trichloroacetone serves multiple functions across various industrial sectors due to its unique chemical properties.
Chemical Synthesis Applications
Market Analysis
The 1,1,1-Trichloroacetone market represents a specialized segment within the broader chemicals sector, with specific growth drivers and market dynamics.
Market Size and Growth Projections
According to market research data, the 1,1,1-Trichloroacetone market:
-
Was valued at USD 50 Million in 2026
-
Is projected to reach USD 70 Million by 2033
-
Is expected to grow at a Compound Annual Growth Rate (CAGR) of 4.5% from 2026 to 2033
This growth trajectory reflects increasing demand across various application sectors and geographic regions.
Market Drivers and Restraints
Several factors influence the market dynamics for 1,1,1-Trichloroacetone:
Market Drivers:
-
Expanding applications in pharmaceutical synthesis
-
Growing demand in agrochemical formulations
-
Increasing use in specialized electronic manufacturing processes
-
Research and development initiatives discovering new applications
Market Restraints:
-
Regulatory pressures on chlorinated solvents
-
Environmental concerns driving search for alternatives
-
Cost-effectiveness challenges in manufacturing processes
Competitive Landscape
Key players in the 1,1,1-Trichloroacetone market are investing heavily in research and development to improve production efficiency and reduce environmental impact. The competitive landscape is shaped by dual pressures of regulatory compliance requirements and the need for cost-effective manufacturing processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume